molecular formula C19H17N3 B15168812 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- CAS No. 645417-85-2

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-

Cat. No.: B15168812
CAS No.: 645417-85-2
M. Wt: 287.4 g/mol
InChI Key: SSCLBJPYZXVUHX-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a phenylethyl group at the 5-position.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of pyrazole derivatives with isoquinoline derivatives can be performed using catalysts and solvents to facilitate the reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.

    Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

CAS No.

645417-85-2

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

3-methyl-5-(2-phenylethyl)-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C19H17N3/c1-13-18-19(22-21-13)16-10-6-5-9-15(16)17(20-18)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,22)

InChI Key

SSCLBJPYZXVUHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)CCC4=CC=CC=C4

Origin of Product

United States

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